4-(4-Ethoxyphenyl)butanoic acid

Physicochemical Properties Solid-State Characterization Purification

4-(4-Ethoxyphenyl)butanoic acid is a phenylalkanoic acid building block featuring a 4-ethoxy substituent that imparts higher lipophilicity and thermal stability (mp 61–64 °C) compared to methoxy or hydroxy analogs. This unique substitution pattern makes it an essential scaffold for SAR studies where increased steric bulk and altered electron density are required. Supplied as a white to off-white solid at ≥98% purity, it is ideal for reactions at elevated temperatures and simplifies purification via recrystallization. Procure this compound when your synthetic workflow demands precisely these differentiated physicochemical properties.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 58472-30-3
Cat. No. B3145903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)butanoic acid
CAS58472-30-3
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CCCC(=O)O
InChIInChI=1S/C12H16O3/c1-2-15-11-8-6-10(7-9-11)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
InChIKeyKIXYFWHNYCMRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)butanoic Acid (CAS 58472-30-3): Procurement & Baseline Characterization


4-(4-Ethoxyphenyl)butanoic acid is a phenylalkanoic acid derivative characterized by a 4-ethoxy substituent on its phenyl ring . This structural feature is the primary point of differentiation from its 4-methoxy and 4-hydroxy analogs. It is primarily utilized as a versatile small molecule scaffold in organic synthesis and as a precursor for more complex molecules . The compound is typically supplied as a solid with a reported purity of up to 98% .

Why 4-(4-Ethoxyphenyl)butanoic Acid Cannot Be Casually Substituted with Its Analogs


Substituting the ethoxy group of 4-(4-ethoxyphenyl)butanoic acid with a methoxy or hydroxy group results in quantifiably different physicochemical properties that can impact synthesis and formulation . The ethoxy group increases both molecular weight and lipophilicity compared to its analogs, which directly affects the compound's melting point, boiling point, and density [1]. These differences necessitate adjustments in reaction conditions (e.g., temperature, solvent selection) and purification methods. Furthermore, the specific substitution pattern on the phenyl ring imparts distinct chemical and biological properties, making it a unique building block for structure-activity relationship (SAR) studies [2]. Therefore, generic substitution is not scientifically justifiable without re-optimization of the entire synthetic or experimental workflow.

4-(4-Ethoxyphenyl)butanoic Acid (CAS 58472-30-3): Quantifiable Physicochemical Differentiation from In-Class Analogs


Melting Point Comparison: 4-Ethoxy vs. 4-Methoxy Derivative

The ethoxy-substituted compound exhibits a higher melting point than its methoxy analog. This indicates stronger intermolecular forces in the solid state, which can be advantageous for purification by recrystallization and for solid-state formulation stability .

Physicochemical Properties Solid-State Characterization Purification

Boiling Point Comparison: 4-Ethoxy vs. 4-Methoxy Derivative

The ethoxy-substituted compound demonstrates a higher predicted boiling point than its methoxy analog. This difference is critical for designing high-temperature reactions or for separation processes like distillation .

Physicochemical Properties Reaction Optimization Distillation

Density Comparison: 4-Ethoxy vs. 4-Methoxy vs. 4-Hydroxy Derivatives

The ethoxy group results in a density that is intermediate between the lighter methoxy and the heavier, more polar hydroxy analog. This can influence the compound's behavior in biphasic systems and its packing density in solid formulations [1].

Physicochemical Properties Formulation Material Science

Limitation of Biological Data: Lack of High-Strength Comparative Evidence

A direct, quantitative comparison of the biological activity (e.g., IC50, Ki) of 4-(4-ethoxyphenyl)butanoic acid against a specific target versus its closest analogs is not available in the primary scientific literature. While the compound has been noted as a potential lipoxygenase inhibitor and antioxidant [1], specific potency data against defined comparators is absent. Consequently, any claims of biological superiority over in-class compounds cannot be substantiated with quantitative, head-to-head evidence at this time.

Biological Activity Inhibitor Research Tool

Validated Application Scenarios for Procuring 4-(4-Ethoxyphenyl)butanoic Acid (CAS 58472-30-3)


Specialty Chemical Synthesis Requiring Enhanced Lipophilicity and Thermal Stability

Procure this compound as a synthetic building block when the target molecule requires increased lipophilicity and thermal stability compared to methoxy or hydroxy analogs. The higher boiling and melting points of 4-(4-ethoxyphenyl)butanoic acid make it suitable for reactions conducted at elevated temperatures and for simplifying purification via recrystallization.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Utilize 4-(4-ethoxyphenyl)butanoic acid as a key intermediate in medicinal chemistry SAR studies. Its distinct ethoxy substitution pattern on the phenyl ring provides a unique structural probe for investigating the effects of increased steric bulk and altered electron density on biological target binding, differentiating it from the more common methoxy or hydroxy scaffolds [1].

Formulation Development with Defined Solid-State Properties

Incorporate this compound into early-stage formulation development where a defined, higher melting point solid (61-64 °C) is advantageous . This property can improve the physical stability of the drug substance or a key intermediate during processing and storage, offering a potential advantage over its lower-melting analogs .

Chemical Biology Tool for Probing Lipoxygenase Pathways

Based on its reported, though not quantitatively compared, activity as a lipoxygenase inhibitor [2], this compound can be procured as a research tool for probing arachidonic acid metabolism. However, this application requires careful validation and is not a substitute for a well-characterized, potent, and selective tool compound due to the lack of comparative potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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